molecular formula C13H9ClN2S B1269361 4-Benzothiazol-2-yl-3-chloro-phenylamine CAS No. 43088-00-2

4-Benzothiazol-2-yl-3-chloro-phenylamine

Cat. No. B1269361
CAS RN: 43088-00-2
M. Wt: 260.74 g/mol
InChI Key: DRFGKQLPMWOHTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a variety of chemical reactions, with one method described for methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate involving the reaction of 5-chloro-2-benzothiazolinone with methyl acrylate in the presence of triethylamine. This process highlights the versatility and reactivity of the benzothiazole unit in synthesizing complex molecules (Aydin et al., 2002).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, as determined through X-ray analysis, shows a characteristic benzothiazole unit with varying bond lengths and angles indicative of its complex geometry. This structural analysis provides insights into the steric interactions within the molecule, contributing to its chemical properties and reactivity (Aydin et al., 2002).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including acetylation and oxidation, which play a significant role in their antitumor activities. The nature of the 3'-substituent significantly influences the metabolic transformation of these compounds, demonstrating their complex chemical behavior and potential for pharmaceutical applications (Chua et al., 1999).

Scientific Research Applications

Antitumor Activity

4-Benzothiazol-2-yl-3-chloro-phenylamine and its derivatives have been extensively studied for their antitumor activities. A study synthesizing various benzothiazoles and benzoxazoles found that these compounds, including derivatives of 4-Benzothiazol-2-yl-3-chloro-phenylamine, showed potent antitumor activity against human breast cancer cell lines (Abdelgawad et al., 2013). Another study confirmed the antitumor properties of benzothiazole derivatives, highlighting their selective activity against various cancer cell lines, including ovarian and renal cell lines (Chua et al., 1999).

Magnetic Resonance Imaging

A specific application in magnetic resonance (MR) imaging has been developed using a compound synthesized from 4-Benzothiazol-2-yl-3-chloro-phenylamine. This compound was designed to bind to regions in the brain, enhancing MR imaging (Saini et al., 2013).

Structural Studies

Structural analysis of derivatives of 4-Benzothiazol-2-yl-3-chloro-phenylamine has been conducted to better understand their molecular conformation, which is crucial for their applications in medicinal chemistry and other scientific research areas (Aydın et al., 2002).

Anticonvulsant Properties

Some derivatives of 4-Benzothiazol-2-yl-3-chloro-phenylamine have been synthesized and evaluated for their anticonvulsant properties. Certain compounds displayed significant protection in anticonvulsant tests, making them potential candidates for further study in this field (Siddiqui et al., 2009).

Chemical Reactions and Stability

The chemical reactions and stability of the 4-(benzothiazol-2-yl)phenylnitrenium ion, derived from a model metabolite of 2-(4-aminophenyl)benzothiazole, were studied for their implications in pharmaceutical development, including antitumor, antibacterial, and antifungal applications (Chakraborty et al., 2010).

Synthesis and Screening of Antibiotics

4-Benzothiazol-2-yl-3-chloro-phenylamine has been used in the synthesis of quinolone antibiotic isosteres, demonstrating its versatility in the creation of novel antimicrobial compounds (Shaban et al., 2008).

Fluorescence Switching Applications

The triphenylamine–benzothiazole derivatives, including those derived from 4-Benzothiazol-2-yl-3-chloro-phenylamine, have been studied for their unusual temperature-controlled fluorescence switching properties, which have potential applications in various fields including imaging and sensor technology (Kundu et al., 2019).

Luminescence Properties

Benzothiazole derivatives, including those related to 4-Benzothiazol-2-yl-3-chloro-phenylamine, have been investigated for their luminescent properties. These studies are crucial for applications in light-emitting devices and optical materials (Lu et al., 2017).

Safety And Hazards

The safety and hazards of 4-Benzothiazol-2-yl-3-chloro-phenylamine are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety and hazard information .

Relevant Papers Several papers related to 4-Benzothiazol-2-yl-3-chloro-phenylamine and its derivatives have been retrieved . These papers discuss various aspects such as synthesis, structure, and potential applications of these compounds. For a comprehensive analysis, it is recommended to refer to these papers.

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFGKQLPMWOHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349876
Record name 4-Benzothiazol-2-yl-3-chloro-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzothiazol-2-yl-3-chloro-phenylamine

CAS RN

43088-00-2
Record name 4-Benzothiazol-2-yl-3-chloro-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43088-00-2
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